molecular formula C6H10F2O2 B2526966 4,4-Difluoro-2-methylpentanoic acid CAS No. 2146063-63-8

4,4-Difluoro-2-methylpentanoic acid

Cat. No.: B2526966
CAS No.: 2146063-63-8
M. Wt: 152.141
InChI Key: JXXNCQQYDYGIET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-2-methylpentanoic acid is an organic compound with the molecular formula C6H10F2O2 It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a pentanoic acid chain, with a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluoro-2-methylpentanoic acid typically involves the introduction of fluorine atoms into a pentanoic acid derivative. One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-methylpentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,4-Difluoro-2-methylpentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-difluoro-2-methylpentanoic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    4,4-Difluoropentanoic acid: Similar structure but lacks the methyl group at the second carbon.

    2,2-Difluoro-3-methylbutanoic acid: Similar in having fluorine atoms and a methyl group but differs in the position of these groups.

Uniqueness: 4,4-Difluoro-2-methylpentanoic acid is unique due to the specific positioning of its fluorine atoms and methyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4,4-difluoro-2-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXNCQQYDYGIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.